molecular formula C11H17N3O B1518942 1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea CAS No. 1038238-22-0

1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea

Cat. No.: B1518942
CAS No.: 1038238-22-0
M. Wt: 207.27 g/mol
InChI Key: ZNJVGMFALNZTSB-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a phenyl ring and a urea group substituted with an isopropyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminobenzonitrile and isopropylamine.

  • Reaction Steps: The aminobenzonitrile is first converted to the corresponding amine through reduction, followed by the reaction with isopropyl isocyanate to form the final urea derivative.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenated compounds (e.g., chloroform, bromoethane)

Major Products Formed:

  • Oxidation: Carboxylic acids, nitro compounds

  • Reduction: Amines, alcohols

  • Substitution: Amides, ethers

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of bioactive molecules and probes for biological studies.

  • Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-3-methylurea

  • 1-(4-Aminophenyl)-3-ethylurea

  • 1-(4-Aminophenyl)-3-propylurea

Uniqueness: Compared to these similar compounds, 1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea has a distinct isopropyl group, which can influence its reactivity and biological activity. This structural difference may result in unique properties and applications.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJVGMFALNZTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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